

# Application Notes and Protocols for In Vivo RH237 Imaging

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Compound of Interest		
Compound Name:	RH 237	
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### Introduction

In vivo imaging using voltage-sensitive dyes (VSDs) provides a powerful method for monitoring the real-time electrical activity of large neuronal populations with high spatial and temporal resolution. RH237 is a fast-response potentiometric styryl dye used for functional imaging of membrane potential changes in neurons and other excitable cells.[1][2][3] Its mechanism relies on changes in its electronic structure upon binding to the cell membrane, which results in a membrane potential-dependent shift in its fluorescence spectrum.[3][4] This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to perform in vivo RH237 imaging in animal models, typically mice, focusing on cortical imaging through a cranial window.

## Key Experimental Protocols Preparation of RH237 Staining Solution

Proper preparation of the dye is critical for successful staining and imaging.

- Stock Solution: Prepare a stock solution of RH237 by dissolving 5 mg of the dye in 2 ml of dimethyl sulfoxide (DMSO).[5] This creates a concentrated stock that can be stored at -20°C, protected from light.[1]
- Working Solution: On the day of the experiment, dilute the stock solution 1:1,000 in sterile artificial cerebrospinal fluid (aCSF) or a suitable saline solution (e.g., Hanks' Salt solution) to



create the final working solution.[5] The final concentration may need to be optimized for your specific application, but a starting point is typically in the low micromolar range.

## Animal Preparation and Surgical Procedure for Cranial Window Implantation

A chronic cranial window provides optical access to the brain for long-term imaging studies.[6] [7] The following protocol is a standard procedure for implanting a cranial window in a mouse.

#### Materials:

- Anesthesia (e.g., isoflurane)
- Stereotaxic frame
- Heating pad to maintain body temperature (37°C)[7][8]
- Surgical tools (scissors, forceps, dental drill, scalpel)
- Antiseptics (Betadine, 70% ethanol)
- Analgesics and anti-inflammatory drugs (e.g., Dexamethasone, Carprofen)[7][9]
- Cyanoacrylate glue and dental acrylic[7][10]
- Glass coverslips (typically 3-5 mm diameter)[11][12]
- Head plate or headpost for fixation during imaging[6][12]

#### Procedure:

- Anesthesia and Animal Fixation: Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance).[7] Secure the animal in a stereotaxic frame, resting on a heating pad to maintain body temperature. Apply eye ointment to prevent corneal drying.[7]
- Surgical Site Preparation: Shave the fur from the scalp.[7] Disinfect the skin with three alternating swabs of Betadine and 70% ethanol.[7] Administer pre-operative analysesics and dexamethasone to reduce inflammation.[7]



- Scalp Incision and Skull Exposure: Make a midline incision in the scalp and retract the skin to expose the skull.[7][10] Gently scrape away the periosteum (connective tissue) from the skull surface to ensure a dry and clean area for the implant.[7]
- Craniotomy: Using a high-speed dental drill, carefully create a circular groove (3-5 mm diameter) over the cortical region of interest. Continuously apply sterile saline to cool the skull and prevent heat damage. Stop drilling when a very thin layer of bone remains.[7] Carefully remove the bone flap with fine forceps, exposing the dura mater.
- Dye Application (Staining):
  - Create a small well or chamber around the craniotomy using dental cement or a silicone elastomer.
  - Carefully apply the RH237 working solution directly onto the exposed dura/cortex.
  - Incubate for 30-60 minutes in the dark to allow the dye to penetrate the tissue. The optimal incubation time should be determined empirically.
  - After incubation, gently wash the cortical surface multiple times with fresh, sterile aCSF to remove excess dye.
- Window Implantation: Place a sterile glass coverslip, sized to the craniotomy, directly onto the dura.[10] Seal the edges of the coverslip to the skull using a thin layer of cyanoacrylate glue.[10] Be careful to avoid getting glue under the coverslip.[7]
- Headpost Fixation and Well Creation: Secure a headpost to the skull using dental acrylic.[12]
   Build up a wall of dental acrylic around the cranial window to create a well for immersion fluid during imaging.[7]
- Post-Operative Care: Administer post-operative analgesics.[9] Monitor the animal closely during recovery. Allow the animal to recover for several days to weeks before commencing imaging sessions. Check the window for clarity before imaging.[10]

## In Vivo Two-Photon Imaging



Two-photon microscopy is the preferred method for in vivo RH237 imaging due to its deep tissue penetration and reduced phototoxicity.[13][14]

#### Equipment:

- Two-photon microscope with a Ti:Sapphire laser.
- Water-immersion objective (e.g., 20x or 40x).[15][16]
- Appropriate filter sets for RH237.
- Image acquisition software (e.g., ScanImage).[15]

#### Procedure:

- Animal Fixation: Secure the head-fixed, awake or lightly anesthetized animal under the microscope objective.
- Imaging Parameters Setup:
  - Fill the well around the cranial window with sterile saline or aCSF.
  - Tune the laser to the appropriate excitation wavelength for RH237. While the one-photon excitation peak is ~530 nm, two-photon excitation occurs at longer wavelengths, typically in the 800-880 nm range.[15][17]
  - Set the laser power to the minimum level necessary to obtain a good signal-to-noise ratio, typically below 70 mW at the sample to avoid phototoxicity.[15]
  - Select the appropriate emission filter. For RH237, a long-pass filter (e.g., >630 nm or 660-740 nm) is commonly used.[17][18][19]
- Data Acquisition:
  - Acquire images or line scans at a high frame rate (e.g., 500 Hz for line scans) to capture rapid changes in membrane potential.[15]



- Record the fluorescence signals over time, correlating them with sensory stimuli or behavioral events.
- Synchronize imaging data with behavioral data using custom-written code or acquisition software features.[16]

## **Data Analysis**

The analysis of VSD imaging data involves several steps to extract meaningful physiological signals.

- Motion Correction: Correct for movement artifacts, which can be significant in awake, behaving animals.
- Signal Extraction: Define regions of interest (ROIs) corresponding to individual cells or neuronal populations and extract the average fluorescence intensity for each ROI over time.
- Bleaching Correction: Correct for photobleaching, which appears as a slow decay in the fluorescence signal over the course of the experiment.
- Signal Normalization: The fluorescence signal (F) is typically represented as a fractional change (ΔF/F), where ΔF is the change in fluorescence from the baseline (F). This normalization allows for comparison of signals across different cells and experiments.
- Event Detection: Identify and analyze fluorescence transients that correspond to neuronal firing (action potentials) or subthreshold depolarizations.

## **Quantitative Data Summary**

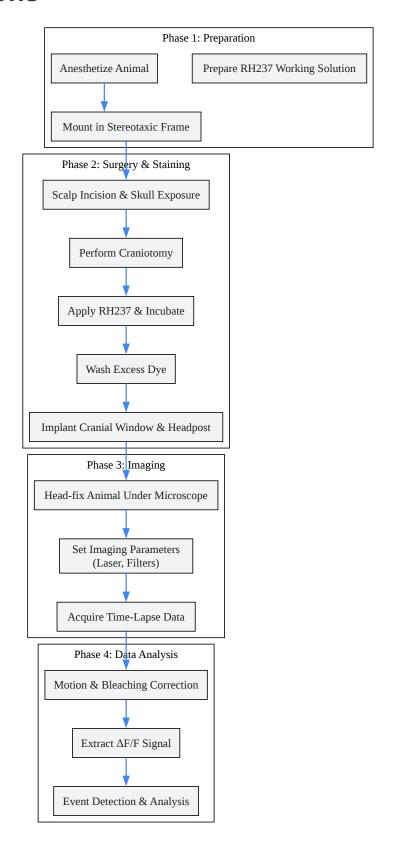
The following table summarizes key quantitative parameters for in vivo RH237 imaging.



Parameter	Value	Reference / Notes
RH237 Properties		
Molecular Weight	496.71 g/mol	[1]
Excitation (1-photon, in MeOH)	528 nm	[1]
Emission (1-photon, in MeOH)	782 nm	[1]
Solvent for Stock	DMSO	[1][5]
Storage	-20°C, protected from light	[1]
Surgical & Staining Parameters		
Anesthesia (Induction)	3-4% Isoflurane	
Anesthesia (Maintenance)	1.5-2% Isoflurane	[7]
Craniotomy Diameter	3-5 mm	[11][12]
Dye Incubation Time	30-60 minutes	Should be optimized empirically.
Two-Photon Imaging Parameters		
Excitation Wavelength (2-photon)	800 - 880 nm	[15] Typical range for red- shifted dyes.
Excitation Light Source	Ti:Sapphire Laser	[15][16]
Emission Filter	Long-pass >630 nm or Band- pass 660-740 nm	[18][19]
Objective	20x or 40x Water Immersion	[15][16]
Laser Power at Sample	< 70 mW	[15] To minimize phototoxicity.
Acquisition Rate (Line Scan)	~500 Hz	[15] For resolving fast electrical events.



## **Visualizations**



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Caption: Experimental workflow for in vivo RH237 imaging.

Caption: Mechanism of RH237 as a voltage-sensitive dye.

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